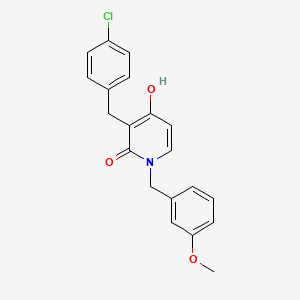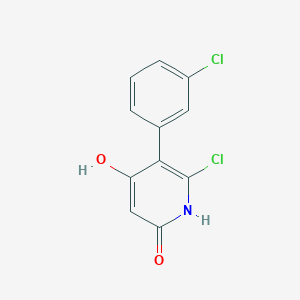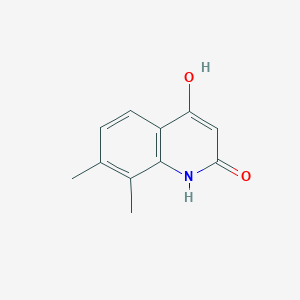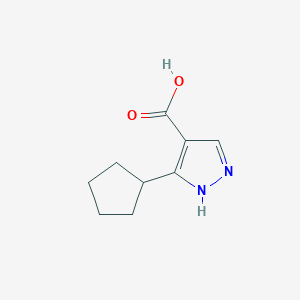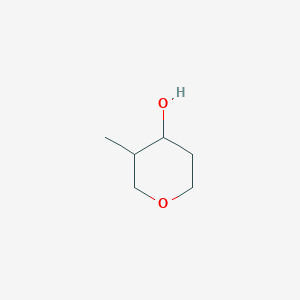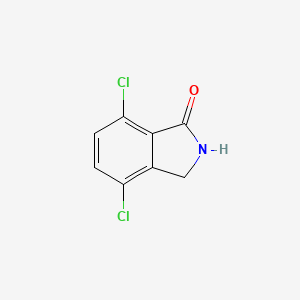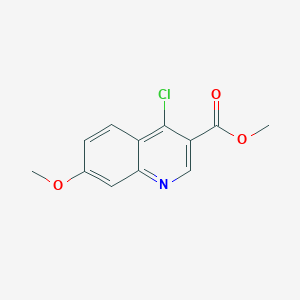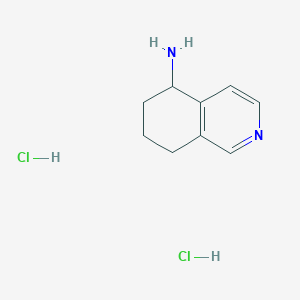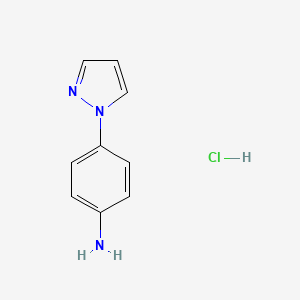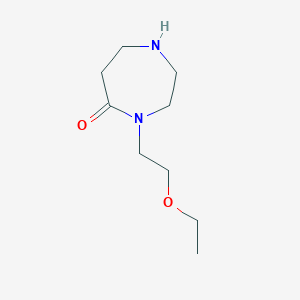
4-(2-Ethoxyethyl)-1,4-diazepan-5-one
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive smell or taste.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Its chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, would also be studied.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
4-(2-Ethoxyethyl)-1,4-diazepan-5-one and similar 1,4-diazepin-5-ones can be synthesized using microwave-assisted synthesis, offering rapid and efficient access to these compounds. This method yields 1,4-diazepan-5-ones and 1,4-diazepanes, as well as ring opening products under certain conditions (Wlodarczyk et al., 2007).
The crystal structures of some 1,4-diazepine derivatives, including 4-(2-Ethoxyethyl)-1,4-diazepan-5-one, have been studied. These structures often adopt chair and boat conformations, and their molecular docking with target proteins suggests potential as drug molecules (Velusamy et al., 2015).
Medicinal and Biological Applications
Derivatives of 1,4-diazepan-5-one, including 4-(2-Ethoxyethyl)-1,4-diazepan-5-one, have shown a range of therapeutic applications. This includes potential antimicrobial, anti-HIV, and anticancer activities. These activities are attributed to the unique structural features and interactions of these compounds with biological targets (Velusamy et al., 2015).
In pharmacological studies, 1,4-diazepan-5-one derivatives have been used to explore their interactions with various biological receptors and enzymes. This research aids in understanding the mechanistic pathways of these compounds and their potential medicinal applications (Fanter et al., 2017).
Chemical Properties and Reactions
The chemical properties of 1,4-diazepan-5-ones, such as 4-(2-Ethoxyethyl)-1,4-diazepan-5-one, are explored through various synthesis methods. These studies provide insights into their reactivity, conformations, and potential for further chemical modifications (Chu et al., 2000).
The structural characterization of these compounds is crucial for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and materials science (Jagadeesan et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes its safety data sheet (SDS) information, such as its hazard statements, precautionary statements, and first-aid measures.
Direcciones Futuras
This involves discussing potential future research directions for the compound. It could include potential applications, further studies needed to understand its properties, or modifications that could be made to improve its properties.
Propiedades
IUPAC Name |
4-(2-ethoxyethyl)-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-8-7-11-6-5-10-4-3-9(11)12/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQLQQSXBCLCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCNCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyethyl)-1,4-diazepan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423863.png)
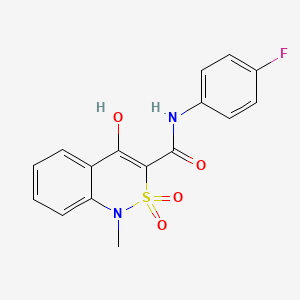

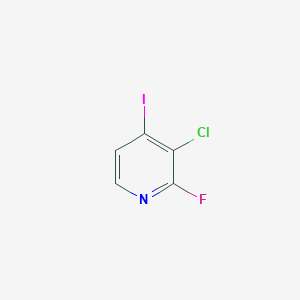
![Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423868.png)
